Ethyl 2-amino-2-cyanoacetate acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

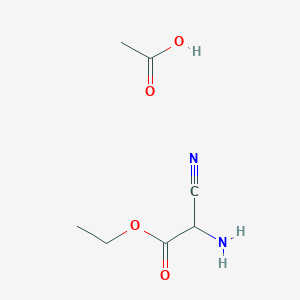

acetic acid;ethyl 2-amino-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.C2H4O2/c1-2-9-5(8)4(7)3-6;1-2(3)4/h4H,2,7H2,1H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLUYQVEOPQDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical and chemical properties of ethyl 2-amino-2-cyanoacetate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of ethyl 2-amino-2-cyanoacetate. It includes a summary of its known characteristics, a detailed experimental protocol for a representative reaction, and a proposed synthetic workflow. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Physical and Chemical Properties

Ethyl 2-amino-2-cyanoacetate is a bifunctional organic molecule containing an ester, a nitrile, and a primary amine group attached to a chiral center. Its unique structure makes it a potentially valuable building block in synthetic organic chemistry, particularly for the synthesis of non-proteinogenic amino acids and heterocyclic compounds.

While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized. For comparison, data for the closely related and well-documented compound, ethyl cyanoacetate, is also provided.

Table 1: Physical and Chemical Properties

| Property | Ethyl 2-Amino-2-Cyanoacetate | Ethyl Cyanoacetate (for comparison) |

| Molecular Formula | C₅H₈N₂O₂[1] | C₅H₇NO₂ |

| Molecular Weight | 128.13 g/mol [1] | 113.11 g/mol [2] |

| IUPAC Name | ethyl 2-amino-2-cyanoacetate[1] | ethyl 2-cyanoacetate |

| CAS Number | 32683-02-6 | 105-56-6[2] |

| Appearance | Data not available | Colorless liquid[3] |

| Melting Point | Data not available | -22 °C[2][3][4] |

| Boiling Point | Data not available | 208-210 °C[2][4] |

| Density | Data not available | 1.063 g/mL at 25 °C[4] |

| Solubility | Data not available | Slightly soluble in water (20 g/L at 20 °C); miscible with many organic solvents.[4] |

| Storage Conditions | Freezer | Store below +30°C[4] |

| Purity (Commercial) | ≥98% | ≥99%[2] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of ethyl 2-amino-2-cyanoacetate is not readily found in the literature, a plausible and logical synthetic route can be devised based on the well-established Strecker synthesis of α-amino acids and α-amino nitriles.[5][6][7][8]

Proposed Synthetic Workflow

A modified Strecker-type synthesis starting from ethyl glyoxylate is a highly feasible method. This three-component reaction would involve the condensation of ethyl glyoxylate with ammonia to form an imine intermediate, which is then attacked by a cyanide nucleophile to yield the target α-amino nitrile.

Caption: Proposed workflow for the synthesis of ethyl 2-amino-2-cyanoacetate.

Detailed Proposed Synthesis Protocol

Materials:

-

Ethyl glyoxylate

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Imine Formation and Cyanation: In a well-ventilated fume hood, a flask equipped with a magnetic stirrer is charged with a solution of ethyl glyoxylate in water. An aqueous solution of ammonium chloride is added, followed by an aqueous solution of potassium cyanide, added dropwise at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.

-

The reaction mixture is stirred at room temperature for several hours to allow for the formation of the α-amino nitrile. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Upon completion, the reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.

-

The combined organic layers are washed sequentially with saturated sodium bicarbonate solution to remove any acidic impurities, and then with brine to remove residual water.

-

Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by column chromatography on silica gel or by distillation under high vacuum, if thermally stable.

Known Chemical Reactivity

α-Amino nitriles are versatile synthetic intermediates.[9][10] The nitrile group can be hydrolyzed to a carboxylic acid to form an α-amino acid, or reduced to an amine to form a 1,2-diamine.[9] The amino group can undergo standard reactions such as acylation or alkylation.

One documented reaction pathway involves the trapping of α-amino nitriles by aminothiols like cysteine. This leads to the formation of five- or six-membered ring heterocycles, which can subsequently be hydrolyzed to dipeptides.[11] This highlights the compound's potential as a precursor in peptide synthesis and heterocyclic chemistry.

Spectroscopic Properties (Predicted)

No publicly available spectra for ethyl 2-amino-2-cyanoacetate were identified. However, the expected spectroscopic features can be predicted based on its functional groups.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Notes |

| ¹H NMR | -CH- (methine) | ~4.0-4.5 ppm (singlet or multiplet) | The α-proton is adjacent to the amine, nitrile, and ester groups, leading to a downfield shift. |

| -NH₂ (amine) | ~1.5-3.0 ppm (broad singlet) | Chemical shift is variable and depends on solvent and concentration. Exchangeable with D₂O. | |

| -O-CH₂- (ester) | ~4.2-4.4 ppm (quartet) | Characteristic ethoxy group pattern, coupled to the methyl protons. | |

| -CH₃ (ester) | ~1.2-1.4 ppm (triplet) | Characteristic ethoxy group pattern, coupled to the methylene protons. | |

| ¹³C NMR | -C≡N (nitrile) | ~115-125 ppm | Typical range for a nitrile carbon. |

| C=O (ester) | ~168-175 ppm | Typical range for an ester carbonyl carbon. | |

| -CH- (methine) | ~50-60 ppm | The α-carbon is shifted downfield by the attached heteroatoms. | |

| -O-CH₂- (ester) | ~60-65 ppm | Methylene carbon of the ethyl ester. | |

| -CH₃ (ester) | ~13-15 ppm | Methyl carbon of the ethyl ester. | |

| IR Spectroscopy | N-H stretch | 3300-3500 cm⁻¹ (two bands for primary amine) | Characteristic stretching vibrations for the -NH₂ group. |

| C-H stretch | 2850-3000 cm⁻¹ | Aliphatic C-H bonds. | |

| C≡N stretch | 2210-2260 cm⁻¹ (weak to medium intensity) | Characteristic nitrile stretch. For comparison, ethyl cyanoacetate shows a peak around 2265 cm⁻¹. | |

| C=O stretch | 1735-1750 cm⁻¹ (strong intensity) | Strong absorption typical for an ester carbonyl. | |

| N-H bend | 1590-1650 cm⁻¹ | Bending vibration for the primary amine. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 128 | Corresponds to the molecular weight of the compound. |

| Fragmentation | Loss of -OC₂H₅ (m/z = 83), Loss of -COOC₂H₅ (m/z = 55) | Common fragmentation patterns for ethyl esters. Other fragments involving the loss of HCN or cleavage alpha to the nitrogen are also expected. |

Safety and Handling

-

Potential Hazards: As a nitrile, it may be toxic if ingested, inhaled, or absorbed through the skin, potentially releasing cyanide under certain conditions. It may also be an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Storage: Commercial suppliers recommend storing the compound in a freezer to ensure stability.

This guide serves as a foundational resource. Researchers should always consult primary literature and safety data sheets for the most accurate and up-to-date information before use.

References

- 1. Ethyl 2-amino-2-cyanoacetate | C5H8N2O2 | CID 288716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 4. Ethyl cyanoacetate | 105-56-6 [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Some recent applications of α-amino nitrile chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Amino Nitriles - Enamine [enamine.net]

- 11. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-amino-2-cyanoacetate: Structure, Synthesis, and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-2-cyanoacetate is a fascinating organic molecule that holds a significant position as a versatile building block in synthetic chemistry. Its unique trifunctional nature, possessing an amino group, a cyano group, and an ethyl ester moiety all attached to a single carbon atom, makes it a highly reactive and valuable precursor for the synthesis of a diverse array of heterocyclic compounds, many of which exhibit pronounced biological activity. This technical guide provides a comprehensive overview of the structure, molecular formula, and key chemical properties of ethyl 2-amino-2-cyanoacetate. While direct biological activity and signaling pathway modulation of this compound are not extensively documented in current literature, its critical role as a starting material in the synthesis of pharmacologically relevant molecules is highlighted. This guide also presents a detailed experimental protocol for a representative synthesis of a related compound and showcases its chemical reactivity through a generalized reaction workflow.

Chemical Structure and Molecular Formula

Ethyl 2-amino-2-cyanoacetate is a chiral α-amino acid derivative. The central carbon atom is bonded to four different substituents: an amino group (-NH2), a cyano group (-C≡N), an ethoxycarbonyl group (-COOCH2CH3), and a hydrogen atom.

Molecular Formula: C₅H₈N₂O₂[1]

Structure:

Key Identifiers:

-

IUPAC Name: ethyl 2-amino-2-cyanoacetate[1]

-

CAS Number: 32683-02-6[1]

-

Molecular Weight: 128.13 g/mol [1]

-

SMILES: CCOC(=O)C(C#N)N[1]

-

InChI Key: JYGRVMQGWVVHJE-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 2-amino-2-cyanoacetate is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂O₂ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Solubility | Data not readily available | |

| LogP (calculated) | -0.4 | [1] |

Spectroscopic Data (Reference Data for Ethyl Cyanoacetate)

Table 2: Spectroscopic Data for Ethyl Cyanoacetate

| Spectroscopy | Key Peaks / Signals |

| ¹H NMR (CDCl₃) | δ 4.27 (q, 2H, -OCH₂-), 3.48 (s, 2H, -CH₂-), 1.33 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ 163.0 (C=O), 113.1 (C≡N), 63.2 (-OCH₂-), 25.0 (-CH₂-), 13.9 (-CH₃) |

| FT-IR (neat) | ~2260 cm⁻¹ (C≡N stretch), ~1740 cm⁻¹ (C=O stretch) |

| Mass Spectrometry (EI) | m/z 113 (M⁺), 68, 42, 29 |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of ethyl 2-amino-2-cyanoacetate is not readily found in the reviewed literature, its synthesis would likely proceed from the parent compound, ethyl cyanoacetate. The reactivity of ethyl 2-amino-2-cyanoacetate is dominated by the three functional groups present.

General Reactivity

The amino group can act as a nucleophile, the cyano group can participate in addition reactions, and the ester can be hydrolyzed or transesterified. The presence of these three groups on the same carbon atom leads to a rich and varied chemistry, making it a valuable synthon.

Role as a Precursor in Drug Synthesis

Ethyl 2-amino-2-cyanoacetate and its parent compound, ethyl cyanoacetate, are pivotal starting materials in the synthesis of numerous pharmaceuticals. For instance, ethyl cyanoacetate is a key precursor in the synthesis of drugs like the gout medication allopurinol and the antiepileptic ethosuximide.[2] The amino and cyano functionalities of ethyl 2-amino-2-cyanoacetate make it particularly suitable for constructing nitrogen-containing heterocyclic rings, which are common scaffolds in many drug molecules.

Experimental Protocols

As a direct, detailed experimental protocol for the synthesis of ethyl 2-amino-2-cyanoacetate is not available, a representative protocol for the synthesis of a related compound, 2-Amino-2-cyanoacetamide , from ethyl 2-amino-2-cyanoacetate oxalate is provided below. This illustrates the type of transformations this class of compounds undergoes.

Synthesis of 2-Amino-2-cyanoacetamide

-

Materials:

-

Ethyl 2-amino-2-cyanoacetate oxalate

-

Methanol

-

Ammonia gas

-

-

Procedure:

-

A solution of ethyl 2-amino-2-cyanoacetate oxalate in methanol is cooled to 0-5 °C.

-

Ammonia gas is bubbled through the solution for approximately 1 hour.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure at 40-45 °C.

-

The concentrated mixture is cooled to 0-5 °C and stirred for 1 hour to precipitate the product.

-

The solid product is collected by filtration, washed with chilled methanol, and dried under vacuum.

-

Mandatory Visualizations

Chemical Reactivity Workflow

The following diagram illustrates a generalized reaction of ethyl 2-amino-2-cyanoacetate, highlighting its utility in the synthesis of heterocyclic systems, a common strategy in drug discovery.

Synthetic Workflow for a Bioactive Compound

Given the absence of information on direct biological signaling pathways of ethyl 2-amino-2-cyanoacetate, the following diagram illustrates its role as a key intermediate in a multi-step synthesis of a hypothetical bioactive heterocyclic compound.

Conclusion

Ethyl 2-amino-2-cyanoacetate is a molecule of significant interest to the synthetic and medicinal chemistry communities. Its chemical structure, defined by the molecular formula C₅H₈N₂O₂, provides a rich platform for the construction of complex molecular architectures. While direct evidence of its interaction with specific biological signaling pathways is currently lacking, its utility as a precursor for a wide range of pharmacologically active compounds is well-established. This guide has summarized the core structural and chemical information of ethyl 2-amino-2-cyanoacetate and provided a framework for understanding its reactivity and application in synthesis. Further research into the potential intrinsic biological activities of this compound could open up new avenues for its application in drug discovery and development.

References

A Technical Guide to Dihydrothymine (C₅H₈N₂O₂): Nomenclature, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the C₅H₈N₂O₂ isomer, Dihydrothymine. It covers its formal nomenclature, physicochemical properties, critical role in human metabolism, and its significance in the context of drug development, particularly in oncology. Detailed experimental protocols for its quantification and a visualization of its metabolic pathway are included to support advanced research and application.

IUPAC Nomenclature and Chemical Identity

The molecular formula C₅H₈N₂O₂ most prominently corresponds to Dihydrothymine in biological and pharmaceutical contexts. It is a pyrimidone, representing a reduced form of the DNA nucleobase thymine.[1][2]

-

Preferred IUPAC Name : 5-methyl-1,3-diazinane-2,4-dione[1]

-

Systematic IUPAC Name : 5-methylhexahydropyrimidine-2,4-dione[3]

-

Common Synonyms : 5,6-Dihydrothymine, 5,6-Dihydro-5-methyluracil, 5-Methyl-5,6-dihydrouracil[1][4]

-

CAS Number : 696-04-8[1]

Physicochemical and Spectroscopic Data

The fundamental properties of dihydrothymine are summarized below. This data is essential for its identification, quantification, and for understanding its behavior in physiological and experimental settings.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O₂ | [1] |

| Molar Mass | 128.13 g/mol | [1] |

| Monoisotopic Mass | 128.058577502 Da | [5] |

| Appearance | Solid | [4] |

| logP | -0.6 | [5] |

| pKa (Strongest Acidic) | 11.7 | [6] |

| Polar Surface Area | 58.2 Ų | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Solubility (PBS, pH 7.2) | 0.25 mg/ml | [4] |

| ¹³C NMR Shifts (DMSO-d₆) | 12.37, 34.23, 41.94, 153.92, 173.63 ppm | [1] |

| LC-MS/MS Transition | m/z 129.1 → 68.9 ([M+H]⁺) | [7] |

Biological Significance in Drug Metabolism

Dihydrothymine is a key intermediate metabolite in the catabolic pathway of thymine.[3] This pathway is of high interest in pharmacology and drug development due to its role in the metabolism of fluoropyrimidine-based chemotherapy drugs like 5-fluorouracil (5-FU).[8][9]

The initial and rate-limiting step in this pathway is the reduction of thymine to dihydrothymine, a reaction catalyzed by the enzyme Dihydropyrimidine Dehydrogenase (DPD) , which is encoded by the DPYD gene.[8][10] The same enzyme is responsible for the breakdown of over 80% of administered 5-FU.[9][11]

Genetic variations in the DPYD gene can lead to DPD deficiency, reducing the enzyme's ability to metabolize both endogenous pyrimidines and 5-FU.[11] In patients with DPD deficiency, standard doses of 5-FU cannot be effectively cleared, leading to drug accumulation and a significantly increased risk of severe, life-threatening toxicity.[9][10] Therefore, understanding and measuring the levels of dihydrothymine and its precursor, thymine, can serve as a method for DPD phenotyping to predict patient response to fluoropyrimidine chemotherapy.[12]

Thymine Catabolic Pathway

The degradation of thymine is a three-step enzymatic pathway that converts the nucleobase into water-soluble metabolites that can be excreted or utilized in other metabolic processes.[13][14] Dihydrothymine is the product of the first, rate-limiting step.

Experimental Protocols

The quantification of dihydrothymine in biological matrices is crucial for clinical research, particularly for assessing DPD enzyme activity. Below is a representative protocol for the simultaneous determination of thymine and dihydrothymine in human plasma using HPLC-tandem mass spectrometry (HPLC-MS/MS).

Protocol: Quantification of Dihydrothymine in Human Plasma by HPLC-MS/MS [7][12]

-

Objective: To accurately measure the concentration of endogenous dihydrothymine in human plasma samples.

-

Materials:

-

Human plasma (collected in EDTA tubes and stored at -80°C).

-

Dihydrothymine analytical standard.

-

Deuterated thymine (Thymine-d₄) as an internal standard (IS).

-

Acetonitrile (HPLC grade).

-

Formic acid (LC-MS grade).

-

Ultrapure water.

-

Waters Symmetry® C8 column (150mm x 3.9 mm; 5 µm particle size) or equivalent.[7]

-

-

Sample Preparation: a. Thaw frozen plasma samples on ice. b. To a 200 µL aliquot of plasma in a microcentrifuge tube, add 1 mL of acetonitrile containing the internal standard (e.g., deuterated-thymine). This step serves to precipitate plasma proteins.[7] c. Vortex the mixture vigorously for 1 minute. d. Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins. e. Carefully transfer the supernatant to a new tube. f. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the dried extract in 150 µL of mobile phase A (0.1% formic acid in water).[7] h. Vortex briefly and transfer the reconstituted sample to an HPLC vial for analysis.

-

HPLC-MS/MS Analysis:

-

HPLC System: Agilent 1260 Infinity LC series or equivalent.[15]

-

Mass Spectrometer: API 3200 MS/MS or equivalent, equipped with an atmospheric pressure chemical ionization (APCI) source.[7]

-

Column: Waters Symmetry® C8 column (150mm x 3.9 mm; 5 µm particle size).[7]

-

Mobile Phase A: 0.1% Formic Acid in Water.[7]

-

Mobile Phase B: Acetonitrile with 15% Methanol and 0.1% Formic Acid.[7]

-

Gradient Elution: Implement a suitable gradient to separate dihydrothymine from thymine and other endogenous components.

-

Ionization Mode: Positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

-

Data Analysis: a. Construct a calibration curve using standards of known dihydrothymine concentrations. b. Quantify dihydrothymine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. c. The lower limit of quantification (LLOQ) is typically established in the low ng/mL range.[12]

Conclusion

Dihydrothymine (C₅H₈N₂O₂), with the IUPAC name 5-methyl-1,3-diazinane-2,4-dione, is a pivotal metabolite in pyrimidine catabolism. Its role extends beyond basic biochemistry into the realm of clinical pharmacology, where its formation via the DPD enzyme directly impacts the safety and efficacy of fluoropyrimidine-based chemotherapies. The analytical methods detailed herein provide a framework for researchers and clinicians to investigate DPD activity, enabling a more personalized approach to cancer treatment and drug development.

References

- 1. Dihydrothymine | C5H8N2O2 | CID 93556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DNAmod: 5,6-dihydrothymine [dnamod.hoffmanlab.org]

- 3. Dihydrothymine - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Dihydrothymine, (5S)- | C5H8N2O2 | CID 676414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. foodb.ca [foodb.ca]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. Dihydropyrimidine dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]

- 9. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]

- 10. DPYD gene: MedlinePlus Genetics [medlineplus.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. thymine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 15. researchgate.net [researchgate.net]

The Versatility of Ethyl Cyanoacetate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-amino-2-cyanoacetate, more commonly known as ethyl cyanoacetate, stands as a cornerstone building block in the edifice of modern organic synthesis. Its unique trifecta of reactive sites—an active methylene group, a nitrile, and an ester—renders it an exceptionally versatile precursor for the construction of a diverse array of carbocyclic and heterocyclic scaffolds. This technical guide delves into the core applications of ethyl cyanoacetate, providing an in-depth analysis of its utility in key synthetic transformations, complete with detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Synthesis of Polysubstituted 2-Aminothiophenes: The Gewald Reaction

The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of highly functionalized 2-aminothiophenes, a privileged scaffold in medicinal chemistry. The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile, such as ethyl cyanoacetate, in the presence of elemental sulfur and a base.

Reaction Mechanism and Workflow

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur to the active methylene group, subsequent cyclization, and tautomerization to yield the 2-aminothiophene product.

Technical Guide: Ethyl 2-amino-2-cyanoacetate (CAS 32683-02-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of Ethyl 2-amino-2-cyanoacetate, a versatile reagent in organic synthesis.

Chemical and Physical Properties

Ethyl 2-amino-2-cyanoacetate is a colorless liquid with a pleasant odor.[1] It is a functionalized amino acid derivative containing both an ester and a nitrile group, making it a valuable building block for the synthesis of a variety of organic molecules.[1]

| Property | Value | Reference |

| CAS Number | 32683-02-6 | [2][3] |

| Molecular Formula | C₅H₈N₂O₂ | [2] |

| Molecular Weight | 128.13 g/mol | [2] |

| IUPAC Name | ethyl 2-amino-2-cyanoacetate | [2] |

| Synonyms | Ethyl aminocyanoacetate, ethyl 3-nitriloalaninate | [2] |

| Boiling Point | 202.9 °C at 760 mmHg | [4] |

| Density | 1.144 g/cm³ | [4] |

| Flash Point | 76.5 °C | [4] |

Suppliers

A variety of chemical suppliers offer Ethyl 2-amino-2-cyanoacetate. The following is a partial list of vendors:

Experimental Protocols and Applications

Ethyl 2-amino-2-cyanoacetate is a versatile reagent, primarily utilized in condensation reactions and the synthesis of heterocyclic compounds.

Knoevenagel Condensation

The active methylene group in ethyl cyanoacetate makes it an ideal substrate for Knoevenagel condensation reactions with aldehydes and ketones.[6][7] This reaction is a cornerstone for the formation of carbon-carbon double bonds.

General Experimental Protocol for DABCO-catalyzed Knoevenagel Condensation: [7]

-

To a stirred mixture of an aromatic aldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) in 6.0 g of a composite system of N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) and water (3 g [HyEtPy]Cl in 3 mL H₂O), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol) at room temperature.[7]

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the aldehyde is consumed.[7]

-

Upon completion, dilute the reaction mixture with water (30 mL).[7]

-

Extract the product with diethyl ether (2 x 20 mL).[7]

-

Wash the combined organic phases with brine (2 x 20 mL).[7]

-

Dry the organic layer over anhydrous Na₂SO₄.[7]

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the nearly pure product.[7]

A variety of aromatic aldehydes bearing both electron-withdrawing and electron-donating groups can be successfully employed in this reaction, providing good to excellent yields of the corresponding α,β-unsaturated products.[7]

Synthesis of Heterocyclic Compounds

Ethyl cyanoacetate is a key precursor in the synthesis of a wide array of heterocyclic compounds, many of which are of medicinal importance.[6][8]

-

Pyridones: Multicomponent reactions involving ethyl cyanoacetate, aromatic aldehydes, acetophenone derivatives, and ammonium acetate can yield 2-pyridone structures.[8]

-

Purines: The synthesis of purine derivatives such as theophylline and caffeine can be achieved using ethyl cyanoacetate and N,N'-dimethylurea.[6]

-

Pyrimidines: Trimethoprim, a bacteriostatic agent, is synthesized from ethyl cyanoacetate and 3,4,5-trimethoxybenzaldehyde.[6]

-

Pyrroles: The antiepileptic drug ethosuximide can be synthesized in a multistep process starting from ethyl cyanoacetate and butanone.[6]

General Workflow for Heterocycle Synthesis:

The synthesis of these diverse heterocyclic systems often follows a common pattern involving an initial condensation reaction followed by a cyclization step.

Synthesis of Amino Acids

Ethyl cyanoacetate serves as a starting material for the synthesis of α-amino acids through a Curtius degradation pathway.[9] This involves the conversion of monosubstituted cyanoacetic esters to cyanoacetisocyanates, which are then hydrolyzed to the corresponding amino acids.[9]

Biological Activity

Currently, there is limited direct evidence for the biological activity of Ethyl 2-amino-2-cyanoacetate itself. However, many of its derivatives have been investigated for their therapeutic potential. For instance, cyanoacrylate derivatives synthesized via Knoevenagel condensation have been evaluated for their anticancer activity against various cell lines.[10][11] Furthermore, derivatives of ethyl 2-cyano-3-substituted amino-3-(N-2-fluorophenylethylamino) acrylates have been synthesized and tested for their bioactivity.[1]

Spectroscopic Data

Spectroscopic data for Ethyl 2-amino-2-cyanoacetate, including infrared (IR) and mass spectrometry, are available in public databases such as the NIST WebBook.[12] This information is crucial for reaction monitoring and product characterization.

Safety and Handling

Ethyl cyanoacetate is a combustible liquid and may cause irritation to the skin, eyes, and respiratory tract.[13] It is important to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 2-amino-2-cyanoacetate | C5H8N2O2 | CID 288716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl 2-amino-2-cyanoacetate 95% | CAS: 32683-02-6 | AChemBlock [achemblock.com]

- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 32683-02-6|Ethyl 2-amino-2-cyanoacetate| Ambeed [ambeed.com]

- 6. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 7. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 8. sciforum.net [sciforum.net]

- 9. SYNTHESIS OF Α-Amino ACIDS FROM ETHYL CYANOACETATE [scite.ai]

- 10. researchgate.net [researchgate.net]

- 11. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 12. Ethyl cyanoacetate [webbook.nist.gov]

- 13. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Scaffold: Ethyl 2-Amino-2-Cyanoacetate in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Ethyl 2-amino-2-cyanoacetate, a seemingly simple organic molecule, stands as a cornerstone in the synthesis of a vast array of heterocyclic compounds, many of which are endowed with significant pharmacological properties. Its unique trifunctional nature—possessing an amino group, a nitrile moiety, and an ester function—renders it an exceptionally versatile building block for the construction of diverse molecular architectures. This guide delves into the core applications of ethyl 2-amino-2-cyanoacetate in medicinal chemistry, offering insights into its synthetic utility, the pharmacological activities of its derivatives, and detailed experimental protocols for the synthesis of key compound classes.

A Gateway to Privileged Heterocyclic Scaffolds

The strategic placement of reactive functional groups in ethyl 2-amino-2-cyanoacetate allows it to participate in a variety of cyclization and multicomponent reactions, providing efficient access to several important classes of heterocycles. These include, but are not limited to, pyridones, pyrimidines, pyrazoles, and thiophenes, which are prevalent motifs in numerous clinically approved drugs.

Synthesis of Pyridone and Pyran Derivatives

Pyridone and its fused derivatives are a prominent class of heterocycles with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Ethyl 2-amino-2-cyanoacetate serves as a key precursor in the multicomponent synthesis of highly functionalized pyridones.

One common approach involves the one-pot reaction of an aldehyde, ethyl 2-amino-2-cyanoacetate, and a suitable active methylene compound in the presence of a basic catalyst.[1][3] This strategy, often employing green chemistry principles by using water or ethanol as a solvent, allows for the rapid assembly of complex pyridone structures.[1] Similarly, pyran derivatives, which also exhibit significant biological potential, can be synthesized through multicomponent reactions involving ethyl 2-amino-2-cyanoacetate.[4][5] For instance, the reaction with substituted benzaldehydes and malononitrile can yield various pyran derivatives.[5]

Construction of Pyrimidine and Pyrazole Scaffolds

Pyrimidines are fundamental components of nucleic acids and are found in a multitude of synthetic drugs. Ethyl 2-amino-2-cyanoacetate can be utilized in the synthesis of substituted pyrimidines, for example, through reactions with amidine-like compounds.[6]

The pyrazole nucleus is another critical pharmacophore present in a wide range of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[7][8] Ethyl 2-amino-2-cyanoacetate can be transformed into pyrazole derivatives through multi-step synthetic sequences. For example, it can be first converted to a cyanoacetamide, which is then coupled with diazonium salts to form arylhydrazones, key precursors for pyrazole synthesis.[9] Four-component reactions of enaminones, benzaldehyde, hydrazine dihydrochloride, and ethyl cyanoacetate have also been developed for the synthesis of pyrazole derivatives under environmentally friendly conditions.[8]

Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes, which are valuable intermediates in drug discovery and are known to possess a range of biological activities, including anticancer and antimicrobial effects.[10][11] In a typical Gewald synthesis, ethyl 2-amino-2-cyanoacetate is reacted with a ketone or aldehyde and elemental sulfur in the presence of a base.[12] This one-pot procedure provides a straightforward route to highly substituted 2-aminothiophene-3-carboxylates.

Pharmacological Landscape of Ethyl 2-Amino-2-Cyanoacetate Derivatives

The synthetic versatility of ethyl 2-amino-2-cyanoacetate translates into a rich pharmacological profile for its derivatives. These compounds have been extensively evaluated for a variety of therapeutic applications.

Anticancer Activity

A significant number of heterocyclic compounds derived from ethyl 2-amino-2-cyanoacetate have demonstrated potent anticancer activity. For instance, certain ethyl 2-amino-pyrrole-3-carboxylates have been identified as novel anticancer agents that inhibit tubulin polymerization and induce G2/M cell-cycle arrest, leading to apoptosis in cancer cells.[13] Derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have been synthesized and evaluated for their in vitro cytotoxicity against breast (MCF-7) and liver (HepG-2) cancer cell lines, with some compounds showing promising antiproliferative potential.[12] Similarly, various pyran, pyrimidine, and pyridone derivatives have shown inhibitory effects against different human cancer cell lines.[2][10]

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Thiophene Derivative | MCF-7 | 23.2 - 95.9 | [12] |

| Pyran Derivative | Six Cancer Cell Lines | - | [5] |

| Pyridone Derivative | Three Cancer Cell Lines | - | [10] |

Note: Specific IC50 values for all compounds were not available in the provided search results.

Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Derivatives of ethyl 2-amino-2-cyanoacetate have shown promise in this area. For example, pyrano[3,2-c]quinoline derivatives synthesized from ethyl cyanoacetate have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing moderate effectiveness, particularly against Pseudomonas aeruginosa.[14] Thiazole-based heterocycles synthesized using a derivative of ethyl cyanoacetate have also been investigated for their antibacterial and antifungal properties.[15]

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Quinoxaline Analogs | S. aureus | 4–16 | [16] |

| Quinoxaline Analogs | B. subtilis | 8–32 | [16] |

| Quinoxaline Analogs | MRSA | 8–32 | [16] |

| Quinoxaline Analogs | E. coli | 4–32 | [16] |

Antiviral and Other Therapeutic Activities

While less extensively documented, some derivatives of ethyl 2-amino-2-cyanoacetate have been explored for their potential as antiviral agents.[17][18] The broad structural diversity that can be achieved from this starting material suggests that it holds potential for the discovery of novel antiviral compounds.[19][20] Furthermore, various hydrazone derivatives, which can be synthesized from precursors derived from ethyl cyanoacetate, have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects.[21]

Experimental Protocols

To illustrate the practical application of ethyl 2-amino-2-cyanoacetate in synthesis, detailed experimental protocols for the preparation of representative heterocyclic compounds are provided below.

Synthesis of 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide

This protocol describes the synthesis of a key intermediate for the preparation of various bioactive heterocyclic derivatives.[10]

Procedure:

-

To a solution of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene (1.78 g, 0.01 mol) in dimethylformamide (30 mL), add ethyl cyanoacetate (1.13 g, 0.01 mol).

-

Heat the reaction mixture under reflux for 5 hours.

-

Pour the reaction mixture onto an ice/water mixture.

-

Collect the resulting solid product by filtration.

-

Crystallize the crude product from 1,4-dioxane to obtain the pure compound.

Multicomponent Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol outlines the Gewald synthesis of a substituted 2-aminothiophene.[12]

Procedure:

-

To a mixture of ethyl cyanoacetate (0.03 mol) and cyclohexanone (0.03 mol) in ethanol (30 mL), add sulfur (0.02 mol).

-

Add triethylamine (4.3 mmol) to the mixture.

-

Stir the mixture at ambient temperature for 2 hours.

-

Reflux the reaction mixture for an additional 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice water.

-

Keep the mixture overnight to allow for complete precipitation.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the product from ethanol to yield yellow needle crystals.

General Procedure for the Synthesis of N-Alkylated-2-cyanoacetamide Derivatives

This procedure details the synthesis of N-alkylated-2-cyanoacetamides, which are precursors for 3-cyano-2-pyridone derivatives.[22]

Procedure:

-

Mix substituted anilines (0.02 mol) with ethyl cyanoacetate (0.02 mol).

-

Reflux the reaction mixture at a high temperature for 2 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, the desired products are obtained in good yields.

Visualizing Synthetic Pathways and Workflows

To better illustrate the synthetic utility of ethyl 2-amino-2-cyanoacetate, the following diagrams, generated using the DOT language, depict key transformations and workflows.

Caption: Synthetic routes from ethyl 2-amino-2-cyanoacetate.

Caption: A generalized workflow for pyridone synthesis.

References

- 1. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]

- 2. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 3. sciforum.net [sciforum.net]

- 4. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnrjournal.com [pnrjournal.com]

- 12. mdpi.com [mdpi.com]

- 13. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 16. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Amino Acid and Peptide-Based Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Antiviral drug discovery: preparing for the next pandemic - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 21. omicsonline.org [omicsonline.org]

- 22. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds [mdpi.com]

An In-depth Technical Guide to the Reactivity of the Aminocyanoacetate Functional Group

For Researchers, Scientists, and Drug Development Professionals

The aminocyanoacetate functional group, characterized by the presence of an amino group and a cyano group attached to the same carbon atom which is also part of an ester, is a versatile building block in organic synthesis. Its unique electronic properties, arising from the interplay of the electron-withdrawing cyano and ester groups and the electron-donating amino group, confer a rich and varied reactivity profile. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this functional group, with a focus on providing actionable data and detailed experimental protocols for laboratory use.

Synthesis of Aminocyanoacetates

The most common and practical route to aminocyanoacetate esters involves a two-step sequence starting from the corresponding cyanoacetic acid ester. This method is scalable and provides the target compound in good yields.

Step 1: Nitrosation of Cyanoacetic Acid Ester

The first step is the nitrosation of a cyanoacetic acid ester, such as ethyl cyanoacetate, using a nitrosating agent like sodium nitrite in an acidic medium. This reaction proceeds through an electrophilic attack of the nitrosonium ion (NO⁺), generated in situ, on the enol form of the cyanoacetate.

Step 2: Reduction of the Hydroxyimino Intermediate

The resulting hydroxyiminocyanoacetic acid ester is then reduced to the aminocyanoacetate. Catalytic hydrogenation is a widely used method for this transformation.

Experimental Protocol: Synthesis of Ethyl Aminocyanoacetate Tosylate Salt

This protocol details the synthesis of the tosylate salt of ethyl aminocyanoacetate, which is a stable and easily handleable form of the compound.

Materials:

-

Ethyl cyanoacetate

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄), anhydrous

-

5% Platinum on carbon (Pt/C) catalyst

-

Ethanol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

Procedure:

-

Synthesis of Ethyl Hydroxyiminocyanoacetate:

-

In a suitable reaction vessel, dissolve 113.1 g (1.0 mol) of ethyl cyanoacetate and 83.0 g (1.2 mol) of sodium nitrite in 900 mL of water.

-

Cool the solution to below 10 °C in an ice bath.

-

Slowly add 83.0 g of glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Stir the mixture at 20 °C for 4 hours.

-

Add 100 mL of concentrated hydrochloric acid.

-

Extract the mixture four times with 150 mL portions of ethyl acetate.

-

Combine the organic layers, wash four times with 50 mL portions of ice-cold water, and dry over anhydrous sodium sulfate.

-

Concentrate the solution to approximately 245 g and keep it at 4 °C for 12 hours to induce crystallization.

-

Filter the precipitated ethyl hydroxyiminocyanoacetate, wash with cold ethyl acetate, and dry. The expected yield is high, with a melting point of 129.5-131 °C.[1]

-

-

Synthesis of Ethyl Aminocyanoacetate Tosylate:

-

In a hydrogenation apparatus, suspend 14.2 g (0.1 mol) of ethyl hydroxyiminocyanoacetate in 200 mL of ethanol.

-

Add 3.2 g of 5% Pt/C catalyst.

-

Hydrogenate the mixture at room temperature under a hydrogen pressure of 10 bar until the hydrogen uptake ceases.

-

Filter the reaction mixture to remove the catalyst.

-

To the filtrate, add 500 mL of toluene and 19.0 g (0.1 mol) of p-toluenesulfonic acid monohydrate.

-

Concentrate the solution to approximately 204 g and keep it at 4 °C for 12 hours.

-

Filter the precipitated ethyl aminocyanoacetate tosylate, wash with toluene, and dry. The product is obtained as a beige to light brown crystalline solid with a melting point of 114-115 °C.[2]

-

Synthesis Workflow

Caption: Workflow for the synthesis of ethyl aminocyanoacetate tosylate.

Key Reactions of the Aminocyanoacetate Functional Group

The aminocyanoacetate functional group exhibits a range of reactivities at its three main centers: the amino group, the ester group, and the α-carbon.

Reactions at the Amino Group

The amino group of aminocyanoacetates behaves as a typical primary amine, readily undergoing N-alkylation and N-acylation reactions.

N-alkylation introduces alkyl substituents onto the nitrogen atom. This reaction is typically carried out by treating the aminocyanoacetate with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to control the degree of alkylation and minimize side reactions.

General Reaction Scheme:

Experimental Protocol: N-Methylation of an N-Protected Amino Ester (Illustrative)

Materials:

-

N-Boc-amino acid ester

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a nitrogen-flushed round-bottom flask, dissolve the N-Boc-amino acid ester (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (5 equivalents) to the solution.

-

Stir the suspension at 0 °C for 30 minutes.

-

Add methyl iodide (3 equivalents) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for another hour.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction with water and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the product by chromatography.[3]

Quantitative Data for N-Alkylation (Illustrative):

| Substrate | Alkylating Agent | Base | Solvent | Yield | Reference |

| N-Tosyl α-amino acids | Methyl iodide | NaOH | - | 64-91% | [4] |

| N-Boc-amino acid ester | Methyl iodide | NaH | THF | High | [3] |

N-acylation involves the introduction of an acyl group onto the nitrogen atom, forming an amide. This is a common method for protecting the amino group or for synthesizing more complex molecules. Acylating agents such as acid chlorides or anhydrides are typically used, often in the presence of a base to neutralize the acid byproduct.

General Reaction Scheme:

Experimental Protocol: N-Acetylation of an Amino Acid (General)

This protocol for the N-acetylation of a generic amino acid can be adapted for aminocyanoacetate.

Materials:

-

Amino acid

-

Acetic acid

-

Acetic anhydride

Procedure:

-

Mix the amino acid and acetic acid in a molar ratio of 1:4 to 1:7 in a reaction vessel.

-

Heat the mixture to 40-70 °C and stir for 1-6 hours.

-

Evenly add acetic anhydride (1.0 to 1.4 molar equivalents relative to the amino acid) over 1 to 5 hours while maintaining the temperature at 40-70 °C.

-

Continue stirring and maintain the temperature for an additional 1-4 hours.

-

Distill off the excess acetic acid and acetic anhydride under reduced pressure.

-

Add water to the residue, stir, and cool to induce crystallization.

-

Isolate the N-acetylated product by filtration and dry. High yields (92-98%) are typically obtained.[5]

Quantitative Data for N-Acylation (Illustrative):

| Amine Substrate | Acylating Agent | Catalyst/Solvent | Temperature | Yield | Reference |

| Various amines | Ethyl acetate | Acetic acid | 80-120 °C | Excellent | [6] |

| Primary amines | Acetyl chloride | Brine/NaOAc | Room Temp | Excellent | [7] |

| Nucleosides | Acetic anhydride | Acetic acid | 80 °C | High | [8] |

Reaction Mechanism: N-Acylation with Acetic Anhydride

Caption: Mechanism of N-acylation with acetic anhydride.

Reactions at the Ester Group

The ester functionality of aminocyanoacetates can undergo hydrolysis under either acidic or basic conditions to yield the corresponding aminocyanoacetic acid.

Acid-Catalyzed Hydrolysis: This is a reversible reaction requiring a large excess of water to drive the equilibrium towards the products.

Base-Mediated Hydrolysis (Saponification): This is an irreversible reaction that goes to completion, forming the carboxylate salt, which can then be protonated to give the carboxylic acid.

Experimental Protocol: Alkaline Hydrolysis of an Ester (General)

A general procedure for the alkaline hydrolysis of an ester is provided below.

Materials:

-

Ester (e.g., Ethyl aminocyanoacetate)

-

Sodium hydroxide (NaOH) solution

-

Ethanol (optional, as a co-solvent)

-

Hydrochloric acid (for acidification)

Procedure:

-

In a round-bottom flask, dissolve the ester in ethanol (if necessary for solubility).

-

Add an aqueous solution of sodium hydroxide (typically 1-2 M).

-

Heat the mixture under reflux until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and remove the ethanol by distillation.

-

Acidify the remaining aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry.

Quantitative Data for Ester Hydrolysis (Illustrative):

| Ester | Conditions | Conversion/Yield | Reference |

| Ethyl acetate | NaOH, 25 °C | k = 0.1120 L/mol/s | [9] |

| Ethyl acetate | NaOH (0.01M), EtOAc (0.07M) | 96% conversion |

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis

Caption: Mechanism of base-catalyzed ester hydrolysis.

Reactions at the α-Carbon

The α-carbon of aminocyanoacetate is activated by both the adjacent cyano and ester groups, making the α-hydrogen acidic and susceptible to deprotonation to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

The enolate of aminocyanoacetate can be alkylated with alkyl halides. This reaction provides a route to α-substituted amino acids.

General Reaction Scheme:

Cycloaddition Reactions

The cyano group and the ester group can participate in cycloaddition reactions, making aminocyanoacetates valuable precursors for the synthesis of various heterocyclic compounds.

Aminocyanoacetates are key intermediates in the synthesis of pteridines, a class of heterocyclic compounds with significant biological activity. For instance, ethyl aminocyanoacetate can be condensed with diisonitrosoacetone to form a pyrazine intermediate, which is then cyclized with guanidine to afford a pterin derivative.[10]

Pteridine Synthesis Pathway

Caption: General pathway for pteridine synthesis from aminocyanoacetate.

Applications in Drug Development

The aminocyanoacetate functional group is a valuable synthon in the preparation of pharmaceutically active molecules, particularly as a precursor to complex heterocyclic systems.

Synthesis of Methotrexate Analogues

Aminocyanoacetate derivatives have been employed in the synthesis of analogues of methotrexate, a widely used anticancer drug. For example, a mixture of diastereomers of γ-cyanoMTX was prepared using a derivative of aminocyanoacetate.[1] The synthesis of methotrexate itself can involve intermediates derived from ethyl aminocyanoacetate.[11]

Precursors to Purine and Pteridine-Based Drugs

Given their role in the synthesis of purine and pteridine ring systems, aminocyanoacetates are important starting materials for a wide range of drugs. Purine analogues are used as antimetabolites in cancer therapy, and pteridine derivatives are found in various drugs, including diuretics and anticancer agents.[12][13]

Quantitative Data Summary

Table 1: Synthesis of Ethyl Hydroxyiminocyanoacetate

| Reactants | Reagents | Conditions | Yield | Melting Point | Reference |

| Ethyl cyanoacetate, Sodium nitrite | Acetic acid, HCl | 0-10 °C, then 20 °C | 87% | 133 °C | [11] |

Table 2: Synthesis of Ethyl Aminocyanoacetate Tosylate

| Reactant | Catalyst | Conditions | Yield | Melting Point | Reference |

| Ethyl hydroxyiminocyanoacetate | 5% Pt/C | H₂ (10 bar), RT | High | 114-115 °C | [2] |

Table 3: Spectroscopic Data for Ethyl Cyanoacetate

| Technique | Solvent | Chemical Shifts (δ, ppm) | Reference |

| ¹H NMR | CDCl₃ | 1.31 (t, 3H), 3.46 (s, 2H), 4.26 (q, 2H) | [14] |

| ¹³C NMR | CDCl₃ | 13.9, 25.0, 62.8, 113.1, 162.9 | [3] |

| IR (neat) | - | 2990, 2260, 1745, 1250, 1025 cm⁻¹ | [15] |

Conclusion

The aminocyanoacetate functional group is a highly reactive and versatile building block in organic synthesis. Its ability to undergo reactions at the amino group, the ester functionality, and the activated α-carbon makes it a valuable precursor for a wide range of molecules, particularly complex nitrogen-containing heterocycles of medicinal importance. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this important functional group. Further exploration of its cycloaddition chemistry and the development of stereoselective transformations will undoubtedly expand its utility in the synthesis of novel therapeutic agents.

References

- 1. JP2684767B2 - Method for producing aminocyanacetamide - Google Patents [patents.google.com]

- 2. reddit.com [reddit.com]

- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C n.m.r. examination of ethyl cyano(arylhydrazono)acetates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. prepchem.com [prepchem.com]

- 12. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Purine analogue - Wikipedia [en.wikipedia.org]

- 14. Ethyl cyanoacetate(105-56-6) 1H NMR spectrum [chemicalbook.com]

- 15. ijfmr.com [ijfmr.com]

The Synthesis of Ethyl 2-Amino-2-Cyanoacetate: A Historical and Technical Guide for Pharmaceutical Development

An in-depth exploration of the discovery, historical synthetic routes, and modern applications of the versatile intermediate, ethyl 2-amino-2-cyanoacetate, tailored for researchers, scientists, and professionals in drug development.

Ethyl 2-amino-2-cyanoacetate, a molecule of significant interest in organic synthesis, serves as a valuable building block for a variety of heterocyclic compounds and amino acid derivatives. Its unique structure, possessing an amino group, a nitrile, and an ester functional group on the same carbon atom, makes it a highly reactive and versatile precursor in the synthesis of complex molecules, particularly in the pharmaceutical industry. This technical guide delves into the historical context of its synthesis, provides detailed experimental protocols for key methodologies, and presents a comparative analysis of various synthetic routes.

Historical Context: The Quest for α-Aminonitriles

The journey to the synthesis of ethyl 2-amino-2-cyanoacetate is rooted in the broader history of α-aminonitrile chemistry. The first significant breakthrough in this class of compounds was the Strecker synthesis, reported in 1850. This reaction, involving the one-pot, three-component condensation of an aldehyde, ammonia, and hydrogen cyanide, provided a straightforward method for the preparation of α-aminonitriles, which could then be hydrolyzed to α-amino acids. While not a direct synthesis of ethyl 2-amino-2-cyanoacetate, the Strecker synthesis laid the fundamental groundwork for the development of methods to produce α-aminonitriles with diverse functionalities.

The direct synthesis of ethyl 2-amino-2-cyanoacetate itself is less documented in early literature compared to its precursor, ethyl cyanoacetate. However, methods evolved from the need to introduce an amino group at the α-position of the cyanoacetate backbone. Key historical developments have centered on the reduction of a suitable precursor, a theme that continues in modern synthetic approaches.

Key Synthetic Methodologies

The synthesis of ethyl 2-amino-2-cyanoacetate has been approached through several key strategies. The most prominent methods involve the reduction of an oxidized precursor, typically derived from ethyl cyanoacetate. Below are detailed experimental protocols for two historically significant and practical synthesis routes.

Method 1: Catalytic Hydrogenation of Ethyl 2-Nitroso-2-Cyanoacetate

This method involves the nitrosation of ethyl cyanoacetate followed by catalytic hydrogenation of the resulting nitroso intermediate.

Experimental Protocol:

-

Synthesis of Ethyl 2-Hydroxyimino-2-Cyanoacetate: To a solution of ethyl cyanoacetate (1.0 mol) and sodium nitrite (1.2 mol) in 900 ml of ice water, glacial acetic acid (83.0 g) is added dropwise over 30 minutes while maintaining the temperature at or below 10°C. The mixture is stirred at 20°C for 4 hours. 100 ml of concentrated hydrochloric acid is then added, and the product is extracted with ethyl acetate (4 x 150 ml). The combined organic layers are washed with ice water (4 x 50 ml), dried over anhydrous sodium sulfate, and concentrated to a volume of 245 g. The solution is then kept at 4°C for 12 hours to facilitate crystallization of ethyl 2-hydroxyimino-2-cyanoacetate.

-

Hydrogenation to Ethyl 2-Amino-2-Cyanoacetate: 20.0 g of the synthesized ethyl 2-nitroso-2-cyanoacetate (technical grade, melting point 130-133°C) is placed in a 1-liter steel autoclave with 200 ml of absolute ethanol and 3 g of moist, commercial Raney nickel. The mixture is hydrogenated at a hydrogen pressure of 4 kg/cm ² and a temperature of 40°C for 11 hours with stirring (1000 rpm). After the reaction is complete, the catalyst is removed by filtration. The filtrate, containing ethyl 2-amino-2-cyanoacetate, can then be further purified or used directly in subsequent reactions. For isolation as a salt, the filtrate is mixed with 26.7 g of toluene sulfonic acid hydrate, and the ethanol is removed using a rotary evaporator.

Method 2: Reduction of Ethyl 2-Oximino-2-Cyanoacetate

A similar and often preferred method involves the reduction of the corresponding oxime, which is readily prepared from ethyl cyanoacetate.

Experimental Protocol:

-

Preparation of Ethyl 2-Oximino-2-Cyanoacetate: This intermediate is prepared in a similar manner to the nitroso compound, through the reaction of ethyl cyanoacetate with a nitrosating agent like sodium nitrite in an acidic medium.

-

Reduction to Ethyl 2-Amino-2-Cyanoacetate: The isolated ethyl 2-oximino-2-cyanoacetate is dissolved in a suitable solvent, such as ethanol. The reduction is then carried out using a reducing agent. While various reducing agents can be employed, catalytic hydrogenation over a platinum or palladium catalyst is a common and effective method. For instance, the hydrogenation can be performed using a 5% Pt/C catalyst under a hydrogen pressure of 10 bar at room temperature. Upon completion of the reaction, the catalyst is filtered off, and the resulting solution of ethyl 2-amino-2-cyanoacetate can be concentrated and purified.

Comparative Analysis of Synthesis Methods

The choice of synthetic route for ethyl 2-amino-2-cyanoacetate often depends on factors such as scale, available reagents, and desired purity. The following table summarizes key quantitative data for the described methods.

| Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Purity |

| Catalytic Hydrogenation of Nitroso | Ethyl Cyanoacetate | Sodium Nitrite, Acetic Acid, Raney Nickel, H₂ | Nitrosation: 10-20°C; Hydrogenation: 40°C, 4 kg/cm ² H₂ pressure, 11 hours | Good to High | High |

| Reduction of Oximino | Ethyl Cyanoacetate | Sodium Nitrite, Acid, Pt/C or Pd/C, H₂ | Oximation: Room Temp; Hydrogenation: Room Temp, 10 bar H₂ pressure | High | High |

Logical Workflow of Synthesis

The general synthetic pathway for producing ethyl 2-amino-2-cyanoacetate from its common precursor, ethyl cyanoacetate, can be visualized as a two-step process.

Caption: General workflow for the synthesis of ethyl 2-amino-2-cyanoacetate.

Signaling Pathway in Drug Synthesis

Ethyl 2-amino-2-cyanoacetate is a valuable intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature allows it to be a key component in the construction of heterocyclic ring systems that are common in drug molecules. For example, it can be envisioned as a precursor to substituted pyrimidines or other nitrogen-containing heterocycles, which are known to interact with various biological targets.

Caption: Role of ethyl 2-amino-2-cyanoacetate in a hypothetical drug synthesis pathway.

Applications in Drug Development

While its precursor, ethyl cyanoacetate, has a broader documented history in the synthesis of drugs like allopurinol, ethosuximide, and trimethoprim, ethyl 2-amino-2-cyanoacetate offers a more direct route to certain classes of compounds. Its primary utility lies in its ability to introduce a glycine-like scaffold with a protected carboxylic acid (the ethyl ester) and a versatile nitrile group. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a powerful tool for generating molecular diversity in drug discovery programs. Although specific blockbuster drugs directly synthesized from ethyl 2-amino-2-cyanoacetate are not widely publicized, its presence as an intermediate in numerous patented synthetic routes underscores its importance in the ongoing search for new therapeutic agents.

Conclusion

Ethyl 2-amino-2-cyanoacetate, a derivative of the historically significant α-aminonitriles, is a key synthetic intermediate with considerable potential in pharmaceutical research and development. The synthetic methods, primarily based on the reduction of readily available precursors, are well-established and offer high yields and purity. As the demand for novel and complex drug molecules continues to grow, the utility of versatile building blocks like ethyl 2-amino-2-cyanoacetate is poised to become even more critical in the arsenal of the medicinal chemist.

Fundamental reaction mechanisms involving ethyl 2-amino-2-cyanoacetate.

An In-depth Technical Guide on the Core Reaction Mechanisms Involving Ethyl 2-Amino-2-Cyanoacetate

For researchers, scientists, and drug development professionals, understanding the reactivity of multifunctional building blocks is paramount for designing novel synthetic pathways. Ethyl 2-amino-2-cyanoacetate (CAS No. 32683-02-6) is a unique chemical entity possessing an amino group, a cyano moiety, and an ester function attached to a single stereocenter. This trifunctional arrangement provides a rich landscape of chemical reactivity, making it a potentially valuable, albeit less-documented, precursor for complex molecular architectures, particularly in the synthesis of alpha-amino acid derivatives and heterocyclic systems.

This technical guide delves into the fundamental reaction mechanisms of ethyl 2-amino-2-cyanoacetate, focusing on its core reactivity. We provide a detailed analysis of a key transformation, including experimental protocols and quantitative data, and explore other predicted reaction pathways based on the interplay of its functional groups.

Core Reactivity and Structural Analysis

The chemical behavior of ethyl 2-amino-2-cyanoacetate is dictated by the three distinct functional groups converging at the alpha-carbon (Cα). This structure imparts a unique set of reactive properties compared to the more common ethyl cyanoacetate, which features an acidic methylene group.

-

Amino Group (-NH₂): Acts as a potent nucleophile, readily participating in reactions with electrophiles.

-

Cyano Group (-C≡N): A versatile group that can undergo hydrolysis or reduction and influences the electronic properties of the molecule.

-

Ester Group (-COOEt): Susceptible to nucleophilic acyl substitution, providing a handle for modification or derivatization.

-

Alpha-Carbon (Cα): A chiral center whose proton is significantly less acidic than the methylene protons of ethyl cyanoacetate, altering its role in base-catalyzed condensation reactions.

The logical relationship between these functional groups determines the molecule's overall reactivity profile.

Key Reaction: Amidation via Nucleophilic Acyl Substitution

One of the most fundamental reactions of ethyl 2-amino-2-cyanoacetate involves the nucleophilic attack on its ester carbonyl. A well-documented example is its conversion to 2-amino-2-cyanoacetamide through reaction with ammonia.[1] This transformation is a classic nucleophilic acyl substitution.

The mechanism proceeds via the addition of ammonia to the electrophilic ester carbonyl, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating an ethoxide leaving group to yield the more stable amide product.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyridone Derivatives Using Ethyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridone derivatives are a class of heterocyclic compounds that hold a privileged position in medicinal chemistry and drug discovery. Their unique structural features, including the ability to act as both hydrogen bond donors and acceptors, make them versatile scaffolds for the design of therapeutic agents.[1][2][3] Many pyridone-containing molecules exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][3] Several FDA-approved drugs, such as the kinase inhibitors Ripretinib and Tazemetostat, feature a 2-pyridone core, underscoring the importance of this moiety in modern drug development.[4][5]

This application note provides detailed protocols for the synthesis of functionalized pyridone derivatives via one-pot, multi-component reactions utilizing ethyl cyanoacetate as a key starting material. These methods offer an efficient and straightforward approach to generate diverse libraries of pyridone compounds for screening and lead optimization in drug discovery programs.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various pyridone derivatives as reported in the literature.

Table 1: Synthesis of 1,6-diamino-4-aryl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxylate Derivatives [4]

| Aldehyde (Ar) | Solvent | Time (min) | Yield (%) |

| C₆H₅ | H₂O/EtOH (1:1) | 10 | 90 |

| 4-ClC₆H₄ | H₂O/EtOH (1:1) | 15 | 92 |

| 4-NO₂C₆H₄ | H₂O/EtOH (1:1) | 12 | 95 |

| 4-CH₃OC₆H₄ | H₂O/EtOH (1:1) | 15 | 88 |

| 2-Thienyl | H₂O/EtOH (1:1) | 18 | 85 |

Table 2: Synthesis of N-Alkylated 3-Cyano-2-pyridone Derivatives [6]

| Amine | Reaction Time (h) | Yield (%) |

| Aniline | 2 | 75 |

| 4-Chloroaniline | 2 | 78 |

| 4-Fluoroaniline | 2 | 79 |

| 3,4-Dichloroaniline | 2 | 61 |

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of Ethyl 1,6-diamino-4-aryl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxylates[4][7]

This protocol describes a facile and environmentally friendly method for the synthesis of highly functionalized pyridones in a water/ethanol solvent system.

Materials:

-

Aromatic aldehyde (1 mmol)

-

Ethyl cyanoacetate (1 mmol)

-

Cyanoacetohydrazide (1 mmol)

-

Piperidine (0.02 mmol)

-

Water

-

Ethanol

Procedure:

-

A mixture of the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), cyanoacetohydrazide (1 mmol), and piperidine (0.02 mmol) is prepared in a 1:1 (v/v) mixture of water and ethanol (10 mL).

-

The reaction mixture is stirred and heated to reflux.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is allowed to cool to room temperature.

-

The precipitated product is collected by filtration.

-

The solid product is washed with a mixture of water and ethanol to afford the pure product.

Protocol 2: Synthesis of N-Substituted 3-Cyano-2-pyridones[6]

This two-step protocol involves the initial formation of an N-alkylated-2-cyanoacetamide followed by cyclization to the pyridone.

Step 1: Synthesis of N-Alkylated-2-cyanoacetamide Derivatives

Materials:

-

Substituted aniline (0.02 mol)

-

Ethyl cyanoacetate (0.02 mol)

Procedure:

-

A mixture of the substituted aniline (0.02 mol) and ethyl cyanoacetate (0.02 mol) is refluxed at high temperature for 2 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the solid product is collected by filtration and washed with diethyl ether and ethanol.

Step 2: Synthesis of 3-Cyano-2-pyridone Derivatives

Materials:

-

N-alkylated-2-cyanoacetamide derivative (from Step 1) (0.006 mol)

-

Acetylacetone (0.006 mol)

-

Potassium hydroxide (KOH) (catalytic amount)

-

Ethanol (10 mL)

Procedure:

-

A mixture of the N-alkylated-2-cyanoacetamide (0.006 mol), acetylacetone (0.006 mol), and a catalytic amount of KOH in ethanol (10 mL) is stirred and refluxed at 80°C for 4 hours.

-

The reaction is monitored by TLC.

-

After cooling, the precipitate formed is collected by filtration and washed with ethanol to yield the final product.

Mandatory Visualizations

Experimental Workflow: One-Pot Synthesis of Pyridones

Caption: A flowchart illustrating the key steps in the one-pot synthesis of pyridone derivatives.

Signaling Pathway: EGFR Inhibition by Pyridone-Based Kinase Inhibitors

Many pyridone derivatives function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[7][8] Small molecule inhibitors, a class to which many pyridone derivatives belong, typically compete with ATP for binding to the intracellular kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways.[7][8]

Caption: Inhibition of the EGFR signaling cascade by a pyridone-based kinase inhibitor.

References

- 1. mdpi.com [mdpi.com]

- 2. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacetate.

Topic: Protocol for Knoevenagel Condensation with Ethyl Cyanoacetate and its Application in the Synthesis of Amino-Functionalized Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its high efficiency and broad applicability. This reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a base, to yield an α,β-unsaturated product. These products are versatile intermediates in the synthesis of fine chemicals, pharmaceuticals, and natural products.

While the user's interest was in protocols involving ethyl 2-amino-2-cyanoacetate, it is important to note that the direct Knoevenagel condensation using this specific reagent is not a commonly documented procedure. The presence of a free amino group on the active methylene carbon can lead to complex side reactions, including self-condensation or reaction with the carbonyl compound.

Therefore, this document provides a detailed protocol for the well-established and highly reliable Knoevenagel condensation using ethyl cyanoacetate . Furthermore, it explores strategies for synthesizing amino-functionalized molecules starting from ethyl cyanoacetate, which is a common and effective approach to achieve the desired chemical space.